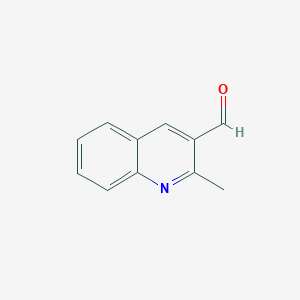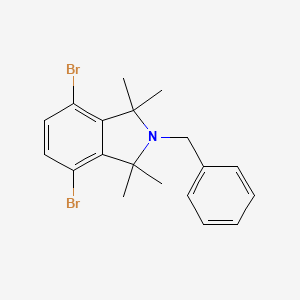![molecular formula C7H4Cl2N2O2S B13039243 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride](/img/structure/B13039243.png)
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a sulfonyl chloride group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Chlorination: Introduction of the chlorine atom at the 4-position can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl chloride group can be introduced using reagents like chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom and the sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonates, and other derivatives.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions.
Industrial Applications: It is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This makes it a valuable tool in drug discovery and biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the sulfonyl chloride group but shares the core structure.
1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride: Similar but without the chlorine atom at the 4-position.
4-chloro-1H-pyrrolo[3,2-c]pyridine: A different isomer with the chlorine atom at a different position.
Uniqueness
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride is unique due to the presence of both the chlorine atom and the sulfonyl chloride group, which confer distinct reactivity and potential for diverse applications. Its ability to form covalent bonds with biological targets makes it particularly valuable in medicinal chemistry.
Eigenschaften
Molekularformel |
C7H4Cl2N2O2S |
|---|---|
Molekulargewicht |
251.09 g/mol |
IUPAC-Name |
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-4-1-10-2-5-7(4)6(3-11-5)14(9,12)13/h1-3,11H |
InChI-Schlüssel |
FBQQLCJOFRPJPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C=NC=C2N1)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13039221.png)
